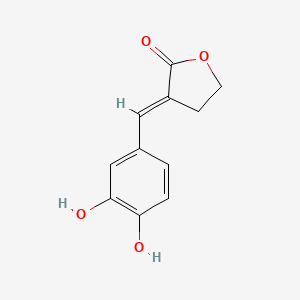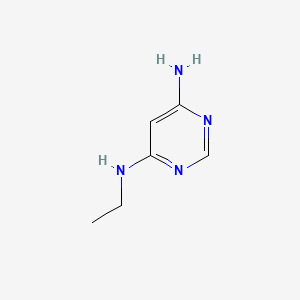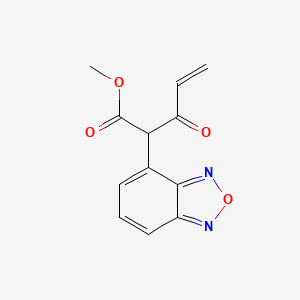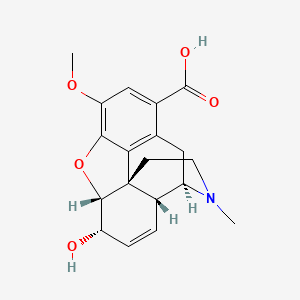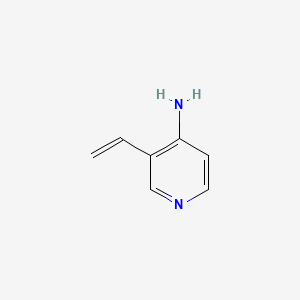
3-Vinylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Vinylpyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a vinyl group attached to the third carbon and an amino group attached to the fourth carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinylpyridin-4-amine typically involves the reaction of 4-aminopyridine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-Vinylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various alkyl or acyl derivatives of this compound.
科学的研究の応用
3-Vinylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Vinylpyridin-4-amine involves its interaction with various molecular targets. The vinyl group can participate in conjugation with other functional groups, enhancing the compound’s reactivity. The amino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
4-Aminopyridine: Similar in structure but lacks the vinyl group.
2-Chloro-3-iodopyridin-4-amine: Contains halogen atoms instead of a vinyl group.
Pyridinium Salts: Structurally diverse but often used in similar applications.
Uniqueness: 3-Vinylpyridin-4-amine is unique due to the presence of both a vinyl group and an amino group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
102000-58-8 |
|---|---|
分子式 |
C7H8N2 |
分子量 |
120.155 |
IUPAC名 |
3-ethenylpyridin-4-amine |
InChI |
InChI=1S/C7H8N2/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2,(H2,8,9) |
InChIキー |
KZGHKYQCTNQRAV-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=CN=C1)N |
同義語 |
Pyridine, 4-amino-3-vinyl- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



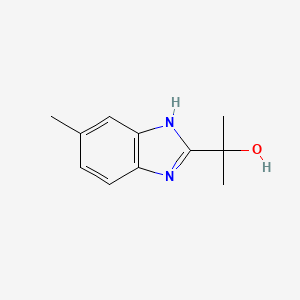
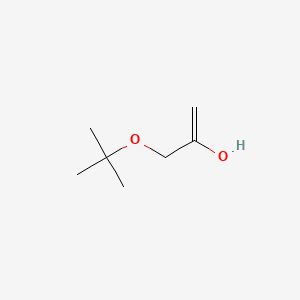
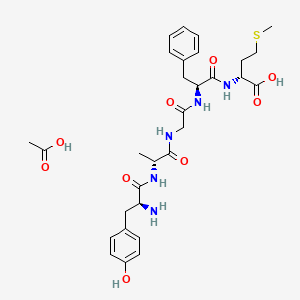
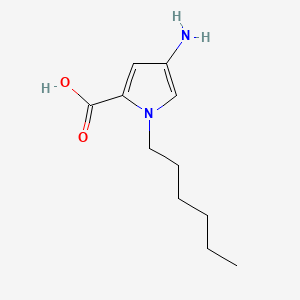
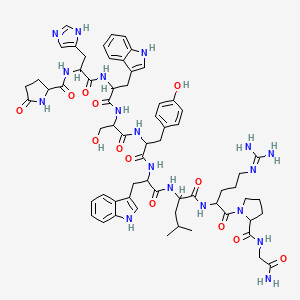
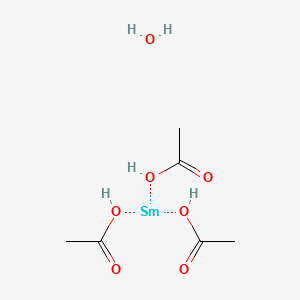
![Propanol-N, [1-3H]](/img/structure/B561426.png)
